Antiproliferative agent-18

Antiproliferative Cancer Research Cytotoxicity

Researchers requiring a consistent positive control for multi-cell-line antiproliferative panels often face intra-series potency variation. Antiproliferative agent-18 (Compound 5k) eliminates this uncertainty, delivering reproducible IC50 values (3.51-11.27 μM) across PC-3, HCT-116, HepG-2, HeLa, and MCF-7 lines. - Broad-Spectrum Benchmark: Enables cross-assay normalization not achievable with selective analogs. - Unique SIRT1 Engagement: Occupies both NAD cofactor and EX527 inhibitor binding sites, ideal for competition assays. - Agrochemical Reference: Validated high potency against Ralstonia solanacearum (EC50 = 2.23 μg/mL).

Molecular Formula C26H27FN2OS
Molecular Weight 434.6 g/mol
Cat. No. B12402718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-18
Molecular FormulaC26H27FN2OS
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=C(C=C6)F
InChIInChI=1S/C26H27FN2OS/c1-30-23-8-2-20(3-9-23)24-16-31-25(29(24)22-6-4-21(27)5-7-22)28-26-13-17-10-18(14-26)12-19(11-17)15-26/h2-9,16-19H,10-15H2,1H3
InChIKeyBHDHBEAQJVHRAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative agent-18: Dual Antiproliferative and SIRT1 Probe


Antiproliferative agent-18 (also designated Compound 5k) is a synthetic small molecule with the IUPAC name (Z)-N-(adamantan-1-yl)-3-(4-fluorophenyl)-4-(4-methoxyphenyl)thiazol-2(3H)-imine, possessing the molecular formula C26H27FN2OS and a molecular weight of 434.57 g/mol . This compound belongs to a novel class of adamantane-containing thiazole derivatives characterized by a thiazol-2(3H)-imine core scaffold [1]. Its structural features enable dual functionality: broad-spectrum antiproliferative activity across multiple human cancer cell lines and the ability to occupy both the NAD cofactor and EX527 inhibitor binding sites within the SIRT1 enzyme active site, a profile not uniformly shared among its closest structural analogs within the same synthetic series [2].

Antiproliferative agent-18: Why Generic Substitution Fails


Generic substitution with structurally related thiazolimine analogs or alternative antiproliferative agents is not scientifically justified due to significant intra-series variation in cellular potency and target engagement. The adamantane-containing thiazol-2(3H)-imine series comprises 18 compounds (5a–5r) with systematic modifications to the aryl substituents at positions 3 and 4 of the thiazole ring [1]. Within this series, antiproliferative activity against human tumor cell lines varies dramatically: certain analogs exhibit minimal or selective activity against specific cell types, whereas only compounds 5e and 5k demonstrate potent, consistent inhibitory activity across all five tested cancer cell lines (PC-3, HCT-116, HepG-2, HeLa, and MCF-7) [2]. Additionally, molecular docking analysis reveals that only compounds 5e and 5k effectively occupy the positions of both NAD cofactor and the histone deacetylase inhibitor EX527 at the SIRT1 active site, a binding profile not reproduced by other series members [3]. This combination of broad-spectrum cellular potency and unique SIRT1 active-site engagement cannot be assumed for other compounds sharing the thiazolimine scaffold.

Antiproliferative agent-18: Quantitative Evidence


Broad-Spectrum Cytotoxicity in Human Cancer Cell Lines

Antiproliferative agent-18 (Compound 5k) demonstrates potent and consistent antiproliferative activity against all five tested human tumor cell lines, with IC50 values ranging from 3.51 to 11.27 μM following 48-hour exposure at concentrations of 0.1–100 μM [1]. In contrast, the majority of the 18 compounds in the same synthetic series (5a–5r) exhibited only selective or minimal activity; only compound 5e matched this broad-spectrum potency profile, while other analogs showed activity limited to specific cell lines or had substantially higher IC50 values [2]. For instance, the IC50 value of compound 5k against MCF-7 breast cancer cells (3.51 ± 0.2 μM) is notably lower than that of many series analogs which were inactive or showed significantly reduced potency against this cell line [3].

Antiproliferative Cancer Research Cytotoxicity Thiazole Derivatives Drug Discovery

Superior Antibacterial Potency Against R. solanacearum

In antibacterial assays against the plant pathogenic bacterium Ralstonia solanacearum, Antiproliferative agent-18 (designated as compound 5k in a phenylthiazole derivative study) exhibited an EC50 value of 2.23 μg/mL [1]. This potency represents a 31-fold improvement over compound E1 (EC50 = 69.87 μg/mL), a lead compound in the same synthetic series, and a 23-fold improvement over the commercial antibacterial agent Thiodiazole copper (EC50 = 52.01 μg/mL) . At the tested concentration, compound 5k achieved 100% inhibition of R. solanacearum growth, demonstrating both high potency and complete efficacy under the assay conditions [2].

Antibacterial Plant Pathology Thiazole Derivatives Agrochemical Research Structure-Activity Relationship

Dual-Site SIRT1 Binding Mode

Molecular docking studies reveal that Antiproliferative agent-18 (compound 5k) can occupy the positions of both the NAD cofactor and the histone deacetylase inhibitor EX527 within the active site of the SIRT1 enzyme [1]. This dual binding mode is not a general feature of the thiazolimine scaffold; among the 18 compounds (5a–5r) evaluated in the same study, only compound 5e exhibited this identical binding profile at the SIRT1 active site . The remaining 16 analogs did not reproduce this simultaneous occupancy of both binding regions, suggesting that the specific substitution pattern of compound 5k (4-methoxyphenyl at position 4; 4-fluorophenyl at position 3; adamantan-1-yl at the imine nitrogen) is critical for this unique target engagement [2].

SIRT1 Molecular Docking Epigenetics Thiazole Derivatives Mechanism of Action

Moderate Antifungal Activity Against Candida albicans

Antiproliferative agent-18 (compound 5k) demonstrates moderate antifungal activity against the yeast-like pathogenic fungus Candida albicans, producing a growth inhibition zone of 17 mm at a concentration of 200 μg per 8 mm disc following 48 hours of incubation [1]. Within the same study, this activity is comparable to that of other moderately active series analogs, though compounds 5b, 5l, and 5q were reported to display potent antifungal activity against C. albicans in a separate adamantane-containing thiazole series evaluation [2]. This establishes compound 5k as a useful comparator or reference standard for moderate-antifungal-activity benchmarks rather than a potent antifungal lead.

Antifungal Candida albicans Thiazole Derivatives Microbiology Antimicrobial Resistance

Moderate Antibacterial Activity Against Unspecified Strains

Antiproliferative agent-18 (compound 5k) displays moderate antibacterial activity, producing growth inhibition zones of 14–17 mm at a concentration of 200 μg per 8 mm disc following 24 hours of incubation against unspecified bacterial strains . While this activity is characterized as moderate, it is distinct from the potent broad-spectrum antibacterial activity observed for compounds 5c, 5g, 5l, 5m, and 5q in the same adamantane-containing thiazole series [1]. The structural determinants differentiating moderate from potent antibacterial activity within this series provide a foundation for structure-activity relationship (SAR) investigations [2].

Antibacterial Disc Diffusion Thiazole Derivatives Microbiology Screening

Antiproliferative agent-18: Optimal Application Scenarios


Broad-Spectrum Antiproliferative Screening

Antiproliferative agent-18 is optimally deployed as a positive control or reference compound in antiproliferative screening panels encompassing diverse human cancer cell lines (prostate PC-3, colorectal HCT-116, hepatocellular HepG-2, cervical HeLa, and breast MCF-7). Its consistent IC50 values (3.51–11.27 μM) across all five lines enable normalization and cross-assay calibration that cannot be achieved using series analogs lacking this broad-spectrum profile [1]. Investigators should utilize the compound at 0.1–100 μM with 48-hour incubation to replicate the published activity benchmark [2].

SIRT1 Dual-Site Occupancy Probe

Researchers investigating SIRT1 enzymology or developing SIRT1-targeted therapeutics should procure Antiproliferative agent-18 as a chemical probe that uniquely occupies both the NAD cofactor binding site and the EX527 inhibitor binding site within the SIRT1 active site [1]. This dual binding profile, restricted to only two compounds (5e and 5k) among the 18-member adamantane-containing thiazole series, makes the compound a valuable tool for competition binding assays, molecular docking validation studies, and structure-based design efforts targeting the SIRT1 active site [2].

Antibacterial Potency Benchmarking Against R. solanacearum

For agrochemical research programs focused on bacterial plant pathogens, Antiproliferative agent-18 serves as a high-potency reference standard against Ralstonia solanacearum (EC50 = 2.23 μg/mL) [1]. Its 23- to 31-fold superior potency compared to compound E1 and Thiodiazole copper provides a validated benchmark for evaluating novel antibacterial candidates [2]. The compound is suitable for structure-activity relationship studies investigating the molecular determinants of phenylthiazole antibacterial activity .

Moderate-Activity Disc Diffusion Reference

Antiproliferative agent-18 provides a well-characterized moderate-activity reference point for antimicrobial disc diffusion screening campaigns. Its reproducible inhibition zones against C. albicans (17 mm at 200 μg/disc) and unspecified bacteria (14–17 mm at 200 μg/disc) enable consistent assay calibration and threshold determination [1]. This application is particularly valuable for laboratories establishing new antimicrobial screening workflows or validating assay sensitivity prior to testing novel chemical entities [2].

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